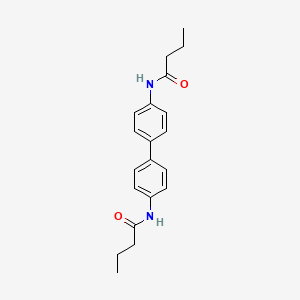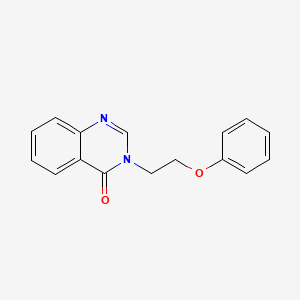![molecular formula C14H18N4O3S B5729682 N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide, also known as CNP-NACA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CNP-NACA belongs to the class of thiosemicarbazone compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of enzymes involved in the production of reactive oxygen species and by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide exhibits antioxidant, anti-inflammatory, and anti-cancer properties. In vivo studies have shown that N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide exhibits neuroprotective effects and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide in lab experiments include its high purity, low toxicity, and wide range of biological activities. However, the limitations of using N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide in lab experiments include its high cost and limited availability.
Direcciones Futuras
For research include the development of more efficient synthesis methods, the investigation of the mechanism of action, and the evaluation of the efficacy and safety of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide in clinical trials. Additionally, the potential of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide as a drug delivery system and its application in other diseases such as diabetes and cardiovascular diseases should be explored.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide involves the reaction of cyclopentanone with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-nitrobenzaldehyde to form N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide. The synthesis method has been reported to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease and Parkinson's disease research, N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[[2-(2-nitrophenyl)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-13(9-10-5-1-4-8-12(10)18(20)21)16-17-14(22)15-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,16,19)(H2,15,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSBHPQPCJKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NNC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)



![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5729640.png)
![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)

![4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B5729664.png)


![2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)

